molecular formula C13H20N2O B8730567 3-[(1-Ethyl-4-piperidinyl)oxy]aniline CAS No. 790667-67-3

3-[(1-Ethyl-4-piperidinyl)oxy]aniline

Cat. No.: B8730567
CAS No.: 790667-67-3
M. Wt: 220.31 g/mol
InChI Key: MWCCJRLJIICLGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1-Ethyl-4-piperidinyl)oxy]aniline is an aromatic amine derivative characterized by a piperidine ring substituted with an ethyl group at the 1-position and linked via an ether oxygen to the meta position of an aniline ring. This structure confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry, particularly in the design of kinase inhibitors and antitumor agents. Its molecular formula is C₁₃H₂₀N₂O, with a molecular weight of 220.32 g/mol .

Properties

CAS No.

790667-67-3

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

3-(1-ethylpiperidin-4-yl)oxyaniline

InChI

InChI=1S/C13H20N2O/c1-2-15-8-6-12(7-9-15)16-13-5-3-4-11(14)10-13/h3-5,10,12H,2,6-9,14H2,1H3

InChI Key

MWCCJRLJIICLGF-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(CC1)OC2=CC=CC(=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : The meta-substitution of the ether group in this compound contrasts with para-substituted analogs (e.g., 4-[(1-Methylpiperidin-4-yl)oxy]aniline), which may alter receptor-binding kinetics .

Physicochemical Properties

Comparative data on molecular weight, solubility, and stability:

Compound Name Molecular Weight (g/mol) Solubility (Predicted) Stability Notes
This compound 220.32 Moderate in polar solvents Stable under inert conditions
4-[(1-Methylpiperidin-4-yl)oxy]aniline 206.29 Higher aqueous solubility Sensitive to oxidation
4-[2-(1-Piperidinyl)ethyl]aniline 214.31 Low aqueous solubility Stable at room temperature

Key Observations :

  • The ethyl-piperidine group in the target compound reduces aqueous solubility compared to its methyl counterpart but enhances lipid bilayer penetration .
  • The absence of heterocyclic substituents (e.g., pyrazole or thiophene) simplifies synthesis but may limit bioactivity diversity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.